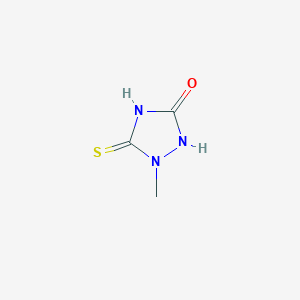
Tetramethyl-d12-ammonium bromide
Overview
Description
Tetramethyl-d12-ammonium bromide is a quaternary ammonium salt with the chemical formula (CD3)4N+Br-. It is a deuterated form of tetramethylammonium bromide, where the hydrogen atoms are replaced with deuterium. This compound is widely used in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
Tetramethyl-d12-ammonium bromide is a deuterium-labeled compound
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers in drug development processes . The presence of deuterium (heavy hydrogen) can potentially affect the interaction of the compound with its targets.
Biochemical Pathways
The incorporation of stable heavy isotopes like deuterium into drug molecules can influence various biochemical processes .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of the drug in biological systems .
Action Environment
It is known that the compound is solid at room temperature .
Biochemical Analysis
Biochemical Properties
Tetramethyl-d12-ammonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. This compound is known to interact with enzymes involved in the synthesis of polyamides and the addition of thiols to conjugated alkenes . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a phase transfer catalyst allows it to facilitate the transport of molecules across cell membranes, thereby impacting intracellular processes . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s quaternary ammonium structure allows it to interact with negatively charged sites on enzymes and proteins, leading to either inhibition or activation of enzymatic activity . These interactions can result in alterations in cellular signaling pathways and gene expression profiles, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point of over 300°C . It can degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate biochemical reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a phase transfer catalyst allows it to facilitate the movement of reactants between different phases, thereby impacting metabolic reactions . Its interactions with enzymes involved in the synthesis of polyamides and the addition of thiols to conjugated alkenes are particularly noteworthy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. The compound’s quaternary ammonium structure allows it to bind to specific transporters, enabling its movement across cell membranes . This transport mechanism is crucial for its accumulation and localization within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s interactions with targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its role in facilitating biochemical reactions and influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetramethyl-d12-ammonium bromide typically involves the reaction of deuterated methyl iodide (CD3I) with trimethylamine (N(CH3)3) in an ethanol solvent. The reaction proceeds as follows:
N(CH3)3+4CD3I→(CD3)4N+I−+3CH3I
The resulting iodide salt is then converted to the bromide salt by reacting with silver bromide (AgBr) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified through recrystallization or other refining methods .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl-d12-ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Elimination Reactions: It can undergo Hofmann elimination to form tertiary amines and alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Elimination: Typically involves heating with a strong base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products:
Substitution: Products depend on the nucleophile used, such as tetramethylammonium chloride when reacted with sodium chloride (NaCl).
Elimination: Produces trimethylamine and an alkene.
Scientific Research Applications
Tetramethyl-d12-ammonium bromide is extensively used in scientific research due to its unique properties:
Comparison with Similar Compounds
Tetramethylammonium bromide (TMABr): The non-deuterated form, commonly used in similar applications.
Tetramethylammonium chloride (TMAC): Another quaternary ammonium salt with similar properties.
Tetramethylammonium hydroxide (TMAOH): Used in chemical synthesis and as a strong base.
Uniqueness: Tetramethyl-d12-ammonium bromide is unique due to its deuterium content, which provides enhanced stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
IUPAC Name |
tetrakis(trideuteriomethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYFBUWEBINLX-KXWZVCIVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584455 | |
| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-82-4 | |
| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-82-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)





![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)


